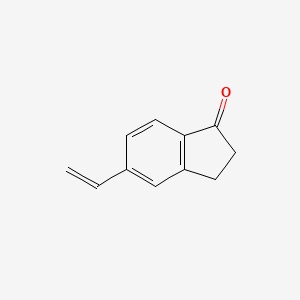

5-ethenyl-2,3-dihydro-1H-inden-1-one

Overview

Description

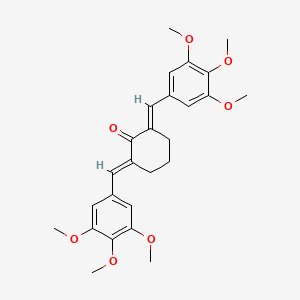

5-Vinyl-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C11H10O It is a derivative of 2,3-dihydro-1H-inden-1-one, featuring a vinyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-ethenyl-2,3-dihydro-1H-inden-1-one can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form the desired product. For instance, the reaction between 2,3-dihydro-1H-inden-1-one and acetaldehyde under basic conditions can yield this compound .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Factors such as temperature, reaction time, and choice of catalyst play crucial roles in the efficiency of the synthesis process. For example, using a strong base like sodium hydroxide and maintaining the reaction temperature around 60°C can enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions: 5-Vinyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the compound into its corresponding alcohols using reducing agents like sodium borohydride.

Substitution: The vinyl group allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid at 35-40°C.

Reduction: Sodium borohydride in methanol at room temperature.

Substitution: Halogenation using bromine in carbon tetrachloride.

Major Products Formed:

Oxidation: Formation of ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-Vinyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-ethenyl-2,3-dihydro-1H-inden-1-one and its derivatives involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to the disruption of bacterial cell membranes and inhibition of essential enzymes . The compound’s anticancer properties may involve the induction of apoptosis and inhibition of cell proliferation through interactions with specific cellular pathways .

Comparison with Similar Compounds

2,3-Dihydro-1H-inden-1-one: A precursor to 5-ethenyl-2,3-dihydro-1H-inden-1-one, lacking the vinyl group.

5-Chloro-2,3-dihydro-1H-inden-1-one: A halogenated derivative with similar structural features.

5-Methyl-2,3-dihydro-1H-inden-1-one: A methylated analogue with different reactivity and applications.

Uniqueness: 5-Vinyl-2,3-dihydro-1H-inden-1-one is unique due to the presence of the vinyl group, which imparts distinct chemical reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a promising candidate for developing new pharmaceuticals and agrochemicals .

Properties

IUPAC Name |

5-ethenyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O/c1-2-8-3-5-10-9(7-8)4-6-11(10)12/h2-3,5,7H,1,4,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRXWMTORAUCSCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC2=C(C=C1)C(=O)CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

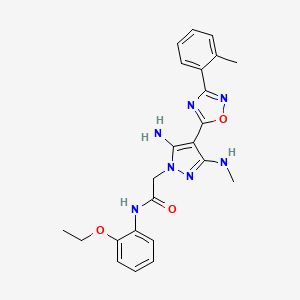

![2-((6-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2734979.png)

![4-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoic acid](/img/structure/B2734984.png)

![Propionitrile, 3-[N'-(2-oxo-1,2-dihydroindol-3-ylidene)hydrazino]-](/img/structure/B2734986.png)

![[1-(2-fluorobenzyl)-2-methyl-1H-indol-3-yl]methanol](/img/structure/B2734988.png)

![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-methylquinolin-4(1H)-one](/img/structure/B2734989.png)

![7-Fluoro-1-(2-fluorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2734990.png)

![N-[(2-bromophenyl)methyl]guanidine hydrobromide](/img/structure/B2734993.png)

![3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2734997.png)

![N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2734998.png)